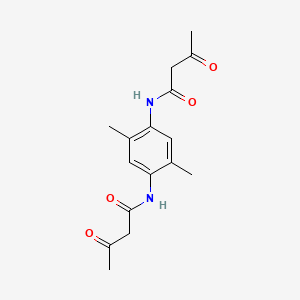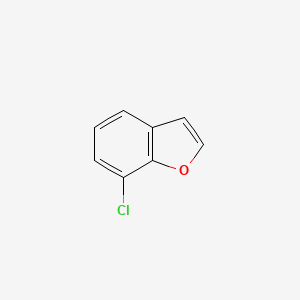
2-(4-氯苯基)丙腈
描述
2-(4-Chlorophenyl)propanenitrile is an organic compound with the molecular formula C9H8ClN. It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, which is further substituted with a 4-chlorophenyl group.
科学研究应用
2-(4-Chlorophenyl)propanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It is used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It is explored for its properties in the development of new materials.
作用机制
Target of Action
It is known that nitriles, a group to which 2-(4-chlorophenyl)propanenitrile belongs, can undergo various reactions due to the polarity of the cyano group .
Mode of Action
Nitriles, including 2-(4-chlorophenyl)propanenitrile, can react with nucleophiles, such as hydride ions, leading to the formation of imines and amines . This interaction could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Nitriles are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight of 16562 and its liquid physical form , may influence its bioavailability.
Result of Action
The reactivity of the nitrile group can lead to various chemical transformations, potentially affecting the function of target molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Chlorophenyl)propanenitrile. For instance, the compound’s stability at room temperature suggests that it may be sensitive to temperature changes.
生化分析
Biochemical Properties
Therefore, it’s difficult to identify specific enzymes, proteins, or other biomolecules it interacts with .
Temporal Effects in Laboratory Settings
There is limited information available on the changes in the effects of 2-(4-Chlorophenyl)propanenitrile over time in laboratory settings
准备方法
Synthetic Routes and Reaction Conditions
2-(4-Chlorophenyl)propanenitrile can be synthesized through several methods:
-
From Halogenoalkanes: : The halogenoalkane (e.g., 4-chlorobenzyl chloride) is heated under reflux with a solution of sodium or potassium cyanide in ethanol. This substitution reaction replaces the halogen with a nitrile group .
Example: [ \text{C}_6\text{H}_4\text{ClCH}_2\text{Cl} + \text{KCN} \rightarrow \text{C}_6\text{H}_4\text{ClCH}_2\text{CN} + \text{KCl} ]
-
From Amides: : Amides can be dehydrated to form nitriles. This is typically done by heating a solid mixture of the amide and phosphorus(V) oxide (P4O10). The water is removed from the amide group, leaving a nitrile group .
Example: [ \text{C}_6\text{H}_4\text{ClCONH}_2 \xrightarrow{\text{P}4\text{O}{10}} \text{C}_6\text{H}_4\text{ClCN} + \text{H}_2\text{O} ]
-
From Aldehydes and Ketones: : Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can then be converted to nitriles .
Example: [ \text{C}_6\text{H}_4\text{ClCHO} + \text{HCN} \rightarrow \text{C}_6\text{H}_4\text{ClCH(OH)CN} ]
Industrial Production Methods
Industrial production of 2-(4-Chlorophenyl)propanenitrile typically involves large-scale synthesis using the methods mentioned above, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反应分析
Types of Reactions
2-(4-Chlorophenyl)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Sodium or potassium cyanide in ethanol for halogenoalkane substitution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 2-(4-Chlorophenyl)propanamine.
Hydrolysis: 2-(4-Chlorophenyl)propanoic acid.
相似化合物的比较
Similar Compounds
2-(4-Bromophenyl)propanenitrile: Similar structure with a bromine atom instead of chlorine.
2-(4-Fluorophenyl)propanenitrile: Similar structure with a fluorine atom instead of chlorine.
2-(4-Methylphenyl)propanenitrile: Similar structure with a methyl group instead of chlorine.
Uniqueness
2-(4-Chlorophenyl)propanenitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity compared to its analogs. The chlorine atom can affect the compound’s electronic properties, making it distinct in its chemical behavior and applications.
属性
IUPAC Name |
2-(4-chlorophenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZHRKQXPROIGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944446 | |
| Record name | 2-(4-Chlorophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2184-88-5 | |
| Record name | 4-Chloro-α-methylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2184-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)propiononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002184885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




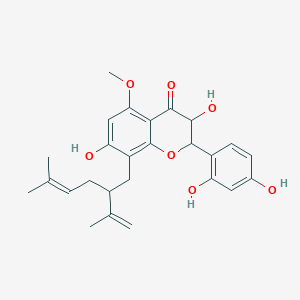

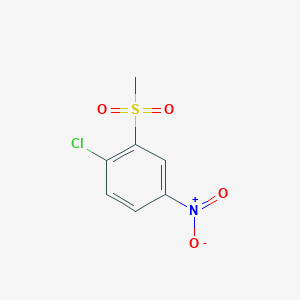

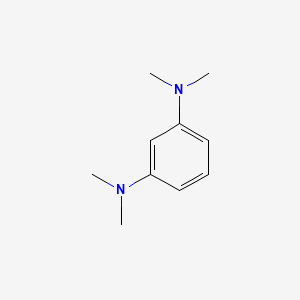
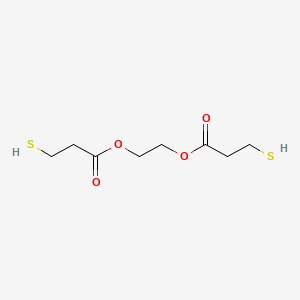
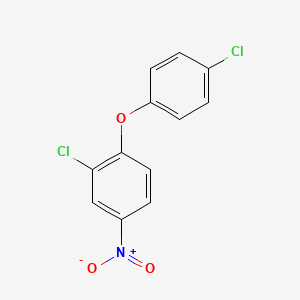
![3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18,20,22,24,26(30),27-tridecaene-11,16-dione](/img/structure/B1585388.png)
